molecular formula C29H23N5 B610989 SRI-29574 CAS No. 1928712-46-2

SRI-29574

Cat. No.: B610989
CAS No.: 1928712-46-2
M. Wt: 441.54
InChI Key: CLQYCNGZRPKVQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SRI-29574: is a complex organic compound that features a quinazoline core linked to an imidazo[1,2-a]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SRI-29574 typically involves multi-step organic reactions. One common approach includes:

    Formation of the Quinazoline Core: Starting from 2-aminobenzamide, the quinazoline core is synthesized through cyclization reactions.

    Attachment of the Imidazo[1,2-a]pyridine Moiety: The imidazo[1,2-a]pyridine ring is introduced via a condensation reaction with the appropriate aldehyde or ketone.

    Final Coupling: The final step involves coupling the quinazoline-imidazo[1,2-a]pyridine intermediate with 2,2-diphenylethylamine under suitable conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include:

    Catalysis: Using metal catalysts to improve reaction efficiency.

    Solvent Selection: Choosing solvents that maximize solubility and reaction rates.

    Purification Techniques: Employing chromatography and recrystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

SRI-29574 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

    Oxidation: Formation of quinazoline N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

SRI-29574 has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of SRI-29574 involves interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in disease pathways.

    Pathways Involved: It can modulate signaling pathways, leading to therapeutic effects such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    SRI-29574: can be compared with other quinazoline derivatives and imidazo[1,2-a]pyridine compounds.

    Examples: Erlotinib, Gefitinib (quinazoline derivatives used as anti-cancer agents).

Uniqueness

    Structural Features: The unique combination of quinazoline and imidazo[1,2-a]pyridine moieties.

    Biological Activity: Potential for unique biological activities due to its distinct structure.

Properties

CAS No.

1928712-46-2

Molecular Formula

C29H23N5

Molecular Weight

441.54

IUPAC Name

N-(2,2-diphenylethyl)-2-imidazo[1,2-a]pyridin-6-ylquinazolin-4-amine

InChI

InChI=1S/C29H23N5/c1-3-9-21(10-4-1)25(22-11-5-2-6-12-22)19-31-29-24-13-7-8-14-26(24)32-28(33-29)23-15-16-27-30-17-18-34(27)20-23/h1-18,20,25H,19H2,(H,31,32,33)

InChI Key

CLQYCNGZRPKVQF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(CNC2=NC(=NC3=CC=CC=C32)C4=CN5C=CN=C5C=C4)C6=CC=CC=C6

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SRI-29574;  SRI-29574;  SRI-29574

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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